5-bromo-7-methoxy-2-methyl-2H-indazole
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Overview
Description
5-Bromo-7-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methoxy-2-methyl-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindazole as the core structure.
Methoxylation: The methoxy group is introduced at the 7-position using methoxylating agents like sodium methoxide (NaOMe) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
5-Bromo-7-methoxy-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-methoxy-2-methyl-2H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-2-methyl-2H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Methyl-2H-indazole: The parent compound without any substituents, used as a reference for comparing the effects of bromine and methoxy groups.
Uniqueness
5-Bromo-7-methoxy-2-methyl-2H-indazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-7-methoxy-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWNGSQBUVQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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